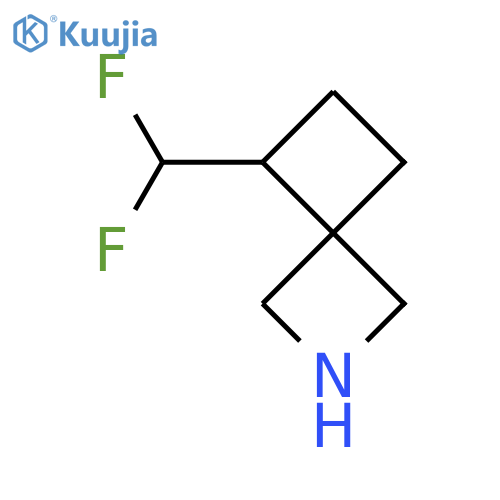Cas no 1955492-67-7 (5-(difluoromethyl)-2-azaspiro3.3heptane)

1955492-67-7 structure
商品名:5-(difluoromethyl)-2-azaspiro3.3heptane
CAS番号:1955492-67-7
MF:C7H11F2N
メガワット:147.16574883461
MDL:MFCD29763448
CID:5247865
PubChem ID:122236572
5-(difluoromethyl)-2-azaspiro3.3heptane 化学的及び物理的性質
名前と識別子
-
- 5-(Difluoromethyl)-2-azaspiro[3.3]heptane
- 2-Azaspiro[3.3]heptane, 5-(difluoromethyl)-
- 5-(difluoromethyl)-2-azaspiro3.3heptane
-
- MDL: MFCD29763448
- インチ: 1S/C7H11F2N/c8-6(9)5-1-2-7(5)3-10-4-7/h5-6,10H,1-4H2
- InChIKey: YNNWBABTZMVEFL-UHFFFAOYSA-N
- ほほえんだ: FC(C1CCC21CNC2)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 143
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 12
5-(difluoromethyl)-2-azaspiro3.3heptane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-264538-0.1g |
5-(difluoromethyl)-2-azaspiro[3.3]heptane |
1955492-67-7 | 95% | 0.1g |
$1735.0 | 2024-06-18 | |
| Enamine | EN300-264538-0.25g |
5-(difluoromethyl)-2-azaspiro[3.3]heptane |
1955492-67-7 | 95% | 0.25g |
$1814.0 | 2024-06-18 | |
| Enamine | EN300-264538-1g |
5-(difluoromethyl)-2-azaspiro[3.3]heptane |
1955492-67-7 | 1g |
$1971.0 | 2023-09-14 | ||
| Enamine | EN300-264538-10g |
5-(difluoromethyl)-2-azaspiro[3.3]heptane |
1955492-67-7 | 10g |
$8480.0 | 2023-09-14 | ||
| Enamine | EN300-264538-10.0g |
5-(difluoromethyl)-2-azaspiro[3.3]heptane |
1955492-67-7 | 95% | 10.0g |
$8480.0 | 2024-06-18 | |
| Enamine | EN300-264538-0.05g |
5-(difluoromethyl)-2-azaspiro[3.3]heptane |
1955492-67-7 | 95% | 0.05g |
$1657.0 | 2024-06-18 | |
| Enamine | EN300-264538-2.5g |
5-(difluoromethyl)-2-azaspiro[3.3]heptane |
1955492-67-7 | 95% | 2.5g |
$3865.0 | 2024-06-18 | |
| Ambeed | A1084180-1g |
5-(Difluoromethyl)-2-azaspiro[3.3]heptane |
1955492-67-7 | 95% | 1g |
$2498.0 | 2024-07-28 | |
| Enamine | EN300-264538-5.0g |
5-(difluoromethyl)-2-azaspiro[3.3]heptane |
1955492-67-7 | 95% | 5.0g |
$5719.0 | 2024-06-18 | |
| Enamine | EN300-264538-5g |
5-(difluoromethyl)-2-azaspiro[3.3]heptane |
1955492-67-7 | 5g |
$5719.0 | 2023-09-14 |
5-(difluoromethyl)-2-azaspiro3.3heptane 関連文献
-
1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
1955492-67-7 (5-(difluoromethyl)-2-azaspiro3.3heptane) 関連製品
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1955492-67-7)5-(difluoromethyl)-2-azaspiro3.3heptane

清らかである:99%
はかる:1g
価格 ($):2248.0